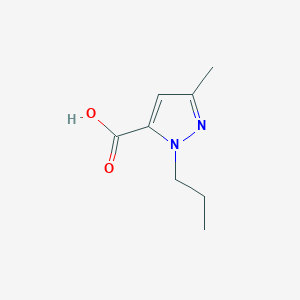

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 39658-16-7 . It has a molecular weight of 168.2 and is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 110-115°C . and is stored at room temperature . It is soluble in dimethyl sulfoxide .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Crystal Structures of Mononuclear CuII/CoII Coordination Complexes : This study discusses the synthesis of pyrazole-dicarboxylate acid derivatives, including 1-[3-(3-carboxy-5-methyl-1H-pyrazol-1-yl) propyl]-5-methyl-1H-pyrazole-3-carboxylic acid, and their coordination/chelation and crystallization properties with metals like Cu, Co, and Zn (Radi et al., 2015).

Research on the Synthesis of 1-Methyl-3-N-Propyl-Pyrazole-5-Carboxylic Acid : This paper outlines the synthesis process of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, highlighting its synthesis through processes like ester condensation and cyclization (Heng, 2004).

Modified Synthesis of Variably Substituted Pyrazolo[4,3‐d]pyrimidin‐7‐ones : This research demonstrates the exclusive bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its conversion into various compounds, indicating the chemical versatility of this acid (Khan et al., 2005).

Application in Material Science

- Structural Diversity of d10 Metal Coordination Polymers : This study explores the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, in creating coordination polymers with Zn(II) and Cd(II) ions. This research demonstrates the potential of pyrazole derivatives in material science (Cheng et al., 2017).

Corrosion Inhibition

- Pyrazole Derivatives as Corrosion Inhibitors for Steel : This paper investigates the effectiveness of certain pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid, as corrosion inhibitors for steel in hydrochloric acid, highlighting the industrial applications of these compounds (Herrag et al., 2007).

Antifungal Activity

- Synthesis and Antifungal Activity of Novel Derivatives : This research describes the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their testing against phytopathogenic fungi. The study identifies certain compounds with significant antifungal activities, demonstrating the potential biomedical applications of these derivatives (Du et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia in the process .

Mode of Action

this compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from interacting with its substrates, thereby inhibiting the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolic pathways of D-amino acids . This can lead to an increase in the levels of D-amino acids, particularly D-serine, which is a co-agonist of the NMDA receptor and plays a crucial role in neurotransmission .

Result of Action

The inhibition of DAO by this compound can protect DAO cells from oxidative stress induced by D-serine . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The exact nature of these interactions depends on the specific structure and functional groups of the pyrazole derivative.

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Pyrazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Pyrazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

5-methyl-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTGBSMNCRUPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243668 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-16-7 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39658-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

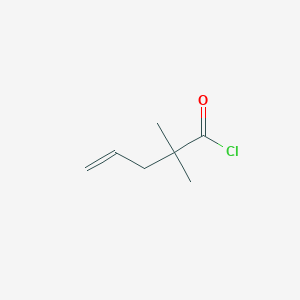

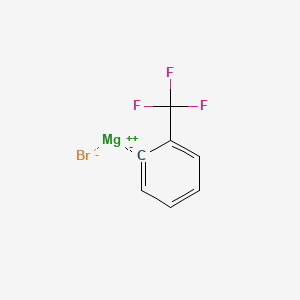

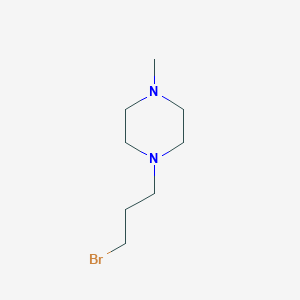

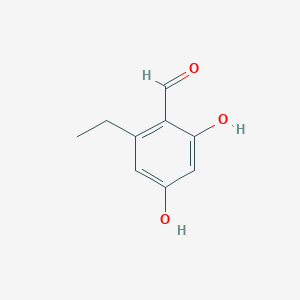

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)